![molecular formula C48H44BrN5O4 B2852812 Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) CAS No. 408356-71-8](/img/structure/B2852812.png)
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)
Übersicht
Beschreibung
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) is a fluorescent probe that is commonly used in scientific experiments for biological imaging and detection . It is comprised of rhodamine B, a highly fluorescent organic dye, and phenanthroline, an organic molecule that can form stable complexes with metal ions, and benzyl.
Molecular Structure Analysis
The molecular formula of RPA is C48H44BrN5O4 . The IUPAC name is 6-(diethylamino)-N,N-diethyl-9-[2-({[4-(1,10-phenanthrolin-5-ylcarbamoyl)benzyl]oxy}carbonyl)phenyl]-3H-xanthen-3-iminium bromide .Physical And Chemical Properties Analysis
RPA is a hydrophobic compound that is soluble in organic solvents such as ethanol, methanol, and acetonitrile. Its molecular weight is 834.7981 g/mol . RPA emits a bright red fluorescence under visible light when excited with blue light, making it useful for biological imaging studies.Wissenschaftliche Forschungsanwendungen
Mitochondrial Iron Determination
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) has been employed as a fluorescent sensor to selectively determine mitochondrial chelatable iron in viable cells. In cell-free systems, RPA's fluorescence is quenched by Fe(2+), indicating its strong interaction with iron. This property is utilized to assess mitochondrial chelatable iron, aiding in the understanding of its role in various human diseases. The selective accumulation of RPA in mitochondria and its fluorescence response to iron-chelating agents provide a robust method for quantifying mitochondrial chelatable iron, which is crucial for studying physiological and pathological processes in cells (Petrat et al., 2002).
Iron-Binding Affinity Assessment
RPA has been used to evaluate chelatable mitochondrial iron by synthesizing additional mitochondrial iron indicators with varying iron-binding affinities. These indicators, including RPA, have provided insights into the strength with which loosely bound iron ions are intracellularly/intramitochondrially bound. The study confirmed the reliability of RPA in determining iron concentration and highlighted that iron complexation by these indicators does not induce significant release of iron from iron-storage proteins (Rauen et al., 2007).
Understanding Cold-Induced Apoptosis
RPA has contributed to the understanding of cold-induced apoptosis in cultured hepatocytes. The cold-induced increase in cellular chelatable iron, which can trigger mitochondrial permeability transition, was monitored using RPA. This study revealed the role of nonmitochondrial chelatable iron in mediating cold-induced apoptosis and the importance of mitochondrial permeability transition in this process (Rauen et al., 2003).
pH Sensing
Rhodamine B-based probes, derivatives of RPA, have been developed for pH sensing. These probes demonstrate reversible fluorescence changes and are stable under different conditions, making them suitable for pH sensing in acidic media. The probes' performance is minimally influenced by common inorganic ions and polycyclic aromatic hydrocarbons, indicating their potential for practical applications in environmental monitoring and other fields (Ma et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-(1,10-phenanthrolin-5-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H43N5O4.BrH/c1-5-52(6-2)34-21-23-39-42(28-34)57-43-29-35(53(7-3)8-4)22-24-40(43)44(39)36-14-9-10-15-37(36)48(55)56-30-31-17-19-32(20-18-31)47(54)51-41-27-33-13-11-25-49-45(33)46-38(41)16-12-26-50-46;/h9-29H,5-8,30H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKAXBNKFUSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



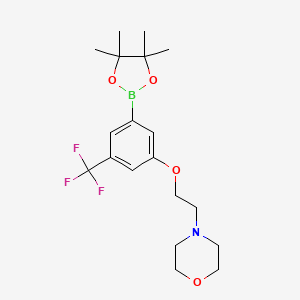
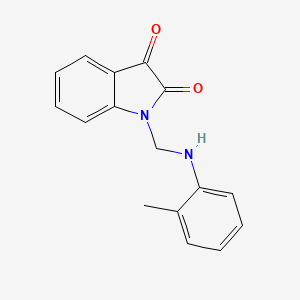
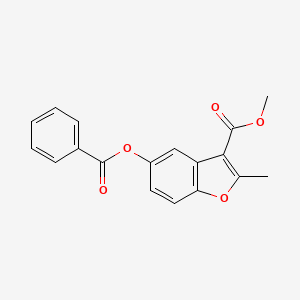
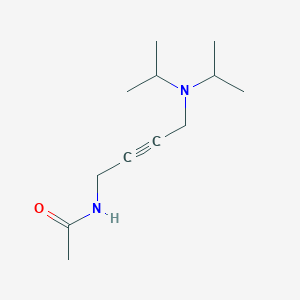
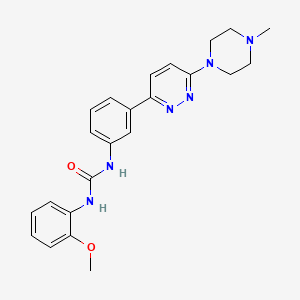
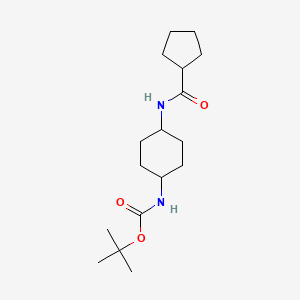
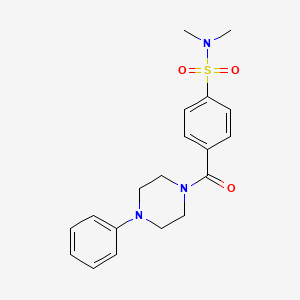

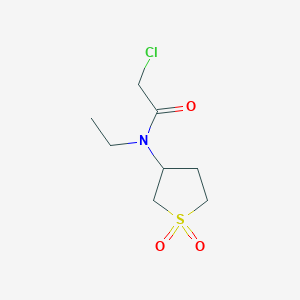
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)
![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2852746.png)
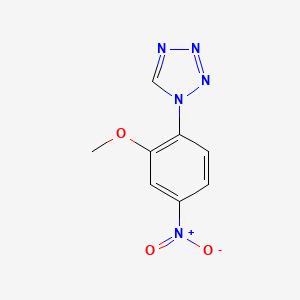
![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)
![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)